molecular formula C10H8N2O2 B1281305 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde CAS No. 78587-80-1

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde

Cat. No.: B1281305
CAS No.: 78587-80-1
M. Wt: 188.18 g/mol
InChI Key: QGYYFDCJOLNJTI-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound is characterized by the presence of a benzimidazole ring fused with a malonaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde typically involves the condensation of o-phenylenediamine with malonic acid derivatives. One common method is as follows:

    Condensation Reaction: o-Phenylenediamine is reacted with malonic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to form the benzimidazole ring.

    Oxidation: The resulting benzimidazole derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the aldehyde groups, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Formation of 2-(1H-Benzo[d]imidazol-2-yl)malonic acid.

    Reduction: Formation of 2-(1H-Benzo[d]imidazol-2-yl)propan-1-ol.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The reactivity of the aldehyde groups and the benzimidazole ring makes it a versatile building block.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials due to its conjugated structure.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde depends on its specific application. In medicinal chemistry, benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the aldehyde groups allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)acetic acid
  • 2-(1H-Benzo[d]imidazol-2-yl)ethanol
  • 2-(1H-Benzo[d]imidazol-2-yl)propanoic acid

Comparison

2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde is unique due to the presence of two aldehyde groups, which impart distinct reactivity compared to similar compounds with different functional groups. For example, 2-(1H-Benzo[d]imidazol-2-yl)acetic acid contains a carboxylic acid group, which affects its acidity and reactivity in different chemical environments. Similarly, 2-(1H-Benzo[d]imidazol-2-yl)ethanol has a hydroxyl group, making it more suitable for reactions involving alcohols. The unique combination of the benzimidazole ring and the malonaldehyde moiety in this compound makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYYFDCJOLNJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496110
Record name (1H-Benzimidazol-2-yl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78587-80-1
Record name (1H-Benzimidazol-2-yl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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